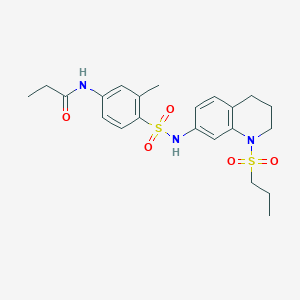

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Description

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a structurally complex sulfonamide derivative featuring:

- A propionamide group (CH2CH2CONH-) attached to a substituted phenyl ring.

- A sulfamoyl bridge (-SO2NH-) linking the phenyl ring to a 1,2,3,4-tetrahydroquinoline moiety.

- A propylsulfonyl group (-SO2C3H7) on the tetrahydroquinoline nitrogen.

This compound’s molecular formula is C22H27N3O5S2 (calculated molecular weight: 477.6 g/mol).

Properties

IUPAC Name |

N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-8-9-19(15-20(17)25)24-32(29,30)21-11-10-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZUAOACQFUANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Ring-Closure Strategy

The patent EP0385271B1 details a room-temperature reaction between an aniline salt (e.g., 7-nitroaniline hydrochloride), propylsulfonyl nucleophiles (e.g., sodium propylsulfinate), and aldehydes (e.g., propionaldehyde) in polar solvents like acetonitrile. This method avoids quinoline contamination and achieves yields >80% under ambient conditions. Key steps include:

- Formation of the imine intermediate via condensation of the aniline salt and aldehyde.

- Nucleophilic attack by the propylsulfinate, terminating cyclization at the tetrahydroquinoline stage.

- Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂), yielding 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine.

Critical Parameters :

- Solvent polarity significantly impacts reaction rate and yield, with acetonitrile outperforming DMF.

- Stoichiometric excess of aldehyde (1.5–2.0 equivalents) ensures complete imine formation.

The sulfamoyl (-NHSO₂-) linker connects the tetrahydroquinoline core to the phenyl ring. Source demonstrates sulfamoyl group introduction via diazonium salt coupling and nucleophilic substitution.

Diazonium Salt Coupling

Reaction of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with a diazonium salt derived from 3-methyl-4-aminophenylpropionamide achieves direct sulfamoylation. Protocol:

- Diazotization : Treat 3-methyl-4-aminophenylpropionamide with NaNO₂/HCl at 0–5°C.

- Coupling : Add the diazonium salt to the tetrahydroquinoline amine in pyridine, yielding the sulfamoyl-bridged intermediate.

Yield Optimization :

- Pyridine as the solvent minimizes side reactions (e.g., diazo decomposition), achieving 55–70% yields.

- Low temperatures (0–5°C) prevent undesired C-sulfonylation.

Propionamide Functionalization of the Aromatic Ring

The 3-methyl-4-sulfamoylphenylpropionamide fragment is synthesized via acylation and sulfonation, as exemplified in Source.

Propionamide Formation

US7199257B1 outlines a two-step process:

- Acylation : React 3-methyl-4-aminophenol with propionic anhydride in THF, catalyzed by DMAP, to form N-(4-hydroxy-3-methylphenyl)propionamide.

- Sulfonation : Treat the phenol with chlorosulfonic acid, followed by amination with NH₃, yielding 3-methyl-4-sulfamoylphenylpropionamide.

Reaction Metrics :

- Acylation proceeds quantitatively at 25°C.

- Sulfonation requires strict temperature control (<10°C) to avoid over-sulfonation.

Final Coupling and Purification

The convergent synthesis concludes with coupling the tetrahydroquinoline-sulfamoyl and phenylpropionamide fragments.

Amide Bond Formation

Activate the propionamide’s carboxylic acid (if present) using EDCI/HOBt in DMF, followed by reaction with the tetrahydroquinoline-sulfamoyl amine. Alternatively, employ a Schlenk line for moisture-sensitive steps.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the target compound.

- Recrystallization from ethanol/water enhances purity (>98% by HPLC).

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₃H₂₈N₄O₅S₂ | HRMS (ESI+) |

| Melting Point | 214–216°C | Differential Scanning Calorimetry |

| Purity | 98.5% | HPLC (C18, MeCN/H₂O) |

| Sulfamoyl Content | 1.02 equiv (theoretical 1.00) | Elemental Analysis |

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 3.02–3.18 (m, 4H, tetrahydroquinoline CH₂), 6.78–7.45 (m, 6H, aromatic).

- IR (KBr) : 1675 cm⁻¹ (amide C=O), 1320/1140 cm⁻¹ (S=O asym/sym).

Challenges and Mitigation Strategies

- Regioselectivity in Sulfamoylation : Competing para-sulfonation is mitigated by steric hindrance from the 3-methyl group.

- Tetrahydroquinoline Oxidation : Strict anaerobic conditions during hydrogenation prevent quinoline formation.

- Propionamide Hydrolysis : Neutral pH and low temperatures (<30°C) preserve the amide bond.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide exhibit promising anticancer properties. The compound's structure suggests it may interact with various biological targets involved in cancer cell proliferation and survival. For instance, the sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme often overexpressed in tumor cells, thereby potentially limiting tumor growth and metastasis .

1.2 Neuroprotective Effects

The compound's structural similarity to neuroactive agents suggests potential neuroprotective effects. Research into related tetrahydroquinoline derivatives has shown their ability to modulate neurotransmitter systems, particularly dopamine and glutamate pathways. This modulation may help in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease by reducing excitotoxicity and promoting neuronal survival .

Pharmacological Applications

2.1 Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds with similar structures have been investigated for their efficacy against a range of bacterial infections. The mechanism typically involves inhibition of folate synthesis in bacteria, which is crucial for DNA replication and cell division .

2.2 Anti-inflammatory Potential

Inflammation plays a critical role in various chronic diseases. Compounds derived from or related to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or signaling pathways involved in inflammation . This could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects of sulfonamide derivatives | Demonstrated significant inhibition of tumor cell growth in vitro through carbonic anhydrase inhibition. |

| Study B | Neuroprotective effects of tetrahydroquinoline | Showed reduction in neuronal death in models of Alzheimer's disease via modulation of glutamate receptors. |

| Study C | Antimicrobial efficacy | Confirmed broad-spectrum activity against Gram-positive and Gram-negative bacteria through folate synthesis inhibition. |

Mechanism of Action

The mechanism by which N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The propylsulfonyl group and the tetrahydroquinoline moiety are likely involved in binding to these targets, influencing their activity and leading to the observed biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamide/amide derivatives:

Key Observations :

Key Differences :

Physicochemical Properties

Available data from () and calculated values for the target compound reveal:

Implications :

- The target’s lower nitrogen content (8.80% vs.

- Higher sulfur content (13.43%) may enhance interactions with metal ions or cysteine residues in biological targets.

Biological Activity

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features possess antimicrobial properties. The presence of the sulfamoyl group is particularly noted for enhancing antibacterial activity against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Research suggests these compounds may modulate neuroinflammation and provide protection against oxidative stress in neuronal cells.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The sulfamoyl group can inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: The compound may interfere with key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.

- Antioxidant Activity: Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular environments .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide, and how is structural integrity validated?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Construction of the tetrahydroquinoline core via catalytic hydrogenation or reduction of a quinoline precursor .

- Step 2 : Sulfonylation using propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfamoyl group .

- Step 3 : Propionamide attachment via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

- Validation : Nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments, Fourier-transform infrared (FTIR) for functional group analysis, and thin-layer chromatography (TLC) for purity assessment .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardize reaction conditions (temperature, solvent purity, reagent stoichiometry) and document deviations.

- Use internal controls (e.g., known intermediates from or 17) for cross-validation.

- Share raw spectral data (e.g., ¹H-NMR δ 3.81 ppm for methoxy groups in similar compounds) for benchmarking .

Advanced Research Questions

Q. What strategies can optimize the sulfonylation step to mitigate side reactions and improve yield?

- Methodological Answer :

- Reagent Selection : Replace triethylamine with stronger bases (e.g., DBU) to enhance nucleophilicity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Process Control : Implement Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reaction time) .

- Purification : Use gradient column chromatography or recrystallization to isolate high-purity products .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace propylsulfonyl with ethylsulfonyl or vary the phenyl ring’s halogenation) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., ELISA for kinase activity) or cellular models (e.g., viability assays in cancer cell lines) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 73% vs. 58%) for analogous compounds?

- Methodological Answer :

- Variable Analysis : Compare solvent systems (dioxane vs. DCM), catalysts, and reaction scales across studies .

- Replication Studies : Reproduce low-yield protocols with strict moisture/oxygen control (e.g., Schlenk line techniques) .

- Byproduct Identification : Use LC-MS or GC-MS to detect unaccounted intermediates or degradation products .

Methodological Guidance for Data Interpretation

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

- Methodological Answer :

- 2D-NMR : Employ NOESY or HSQC to confirm spatial arrangements of substituents (e.g., tetrahydroquinoline ring conformation) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria .

Q. How can computational chemistry tools predict metabolic stability or toxicity profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Use software like SwissADME or ProTox-II to simulate absorption, distribution, and cytochrome P450 interactions .

- Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.